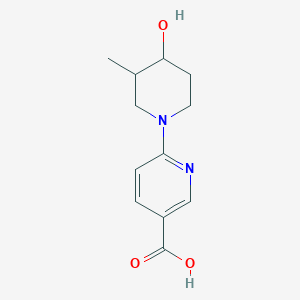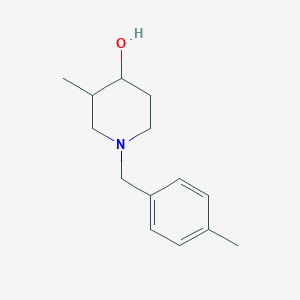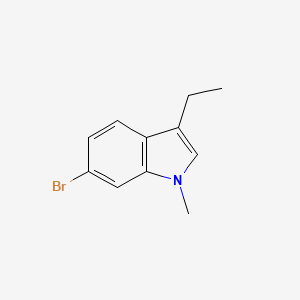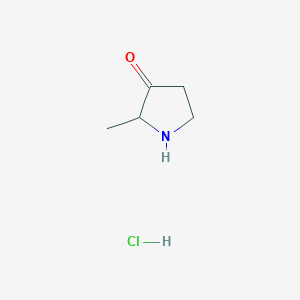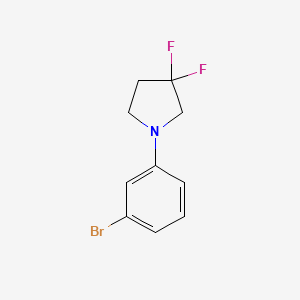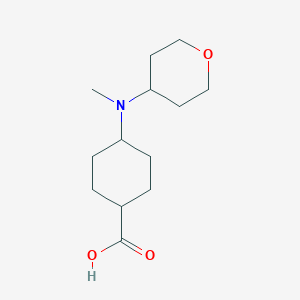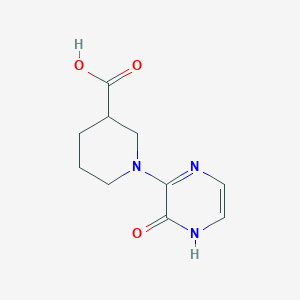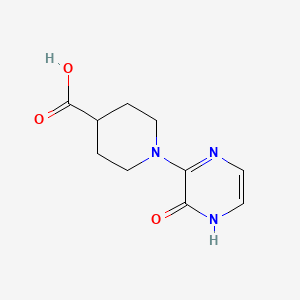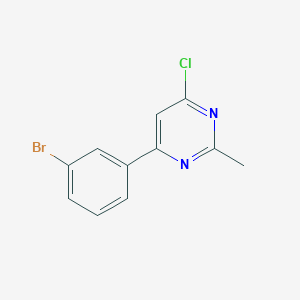
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine
Übersicht
Beschreibung
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes spectral data (IR, NMR, UV-Vis, etc.) used to identify the compound.Wissenschaftliche Forschungsanwendungen
Biological Activities of Pyrazoline Derivatives
Specific Scientific Field
Biochemistry and Pharmacology
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 3-bromophenyl group, has been studied for its biological activities on rainbow trout alevins .
Methods of Application or Experimental Procedures
The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins in association with behavioral parameters, swimming potential .
Results or Outcomes
The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
Synthesis and Anticancer Activity of Triazolamine Analogs
Specific Scientific Field
Medicinal Chemistry and Oncology
Summary of the Application
A series of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and their anticancer activity was studied .
Methods of Application or Experimental Procedures
The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques . The National Cancer Institute (NCI US) protocol was followed to test the compounds’ anticancer activity against nine panels of 58 cancer cell lines at a concentration of 10 −5 M, and growth percent (GP) as well as percent growth inhibition (PGI) were calculated .
Results or Outcomes
Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
Neurotoxic Potentials of a Newly Synthesized Pyrazoline Derivative
Specific Scientific Field
Neurobiology and Toxicology
Summary of the Application
A newly synthesized pyrazoline derivative, which includes a 3-bromophenyl group, has been studied for its neurotoxic potentials on rainbow trout alevins .
Results or Outcomes
This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .
Radiosynthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine
Specific Scientific Field
Radiochemistry and Nuclear Medicine
Summary of the Application
A new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification with a high yield based on a single radiochemical step .
Methods of Application or Experimental Procedures
The study reports a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification with a high yield based on a single radiochemical step .
Results or Outcomes
The 2-18 F-PD153035 was obtained in 20–30 % yields with more than 99 % radiochemical purity .
Synthesis of 4-(3-bromophenyl)morpholine hydrochloride
Specific Scientific Field
Organic Chemistry and Medicinal Chemistry
Summary of the Application
4-(3-bromophenyl)morpholine hydrochloride is a compound that can be synthesized for various applications in medicinal chemistry .
Methods of Application or Experimental Procedures
The synthesis of 4-(3-bromophenyl)morpholine hydrochloride involves several steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBXHWJJFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



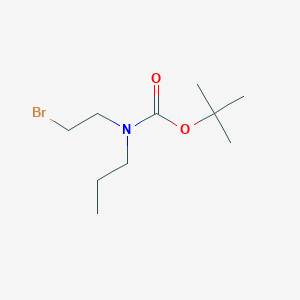
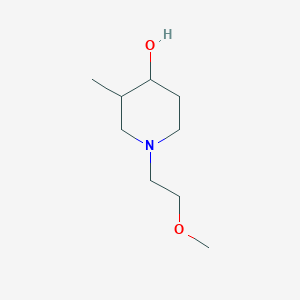
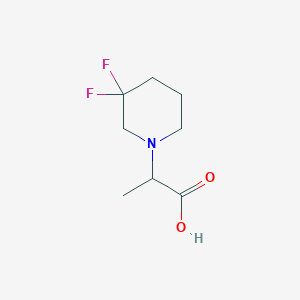
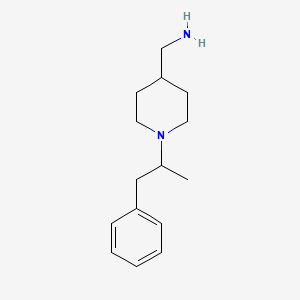
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)
